molecular formula C11H9BrN2 B1380659 5-(3-Bromophenyl)pyridin-2-amine CAS No. 1369347-48-7

5-(3-Bromophenyl)pyridin-2-amine

Cat. No. B1380659
CAS RN: 1369347-48-7
M. Wt: 249.11 g/mol
InChI Key: NOUVJQWZYJECPB-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)pyridin-2-amine is a chemical compound with the CAS Number: 1369347-48-7 . It has a molecular weight of 249.11 .


Molecular Structure Analysis

In the crystal structure of a similar compound, molecules assemble via pairs of N-H⋯N hydrogen bonds into inversion dimers using only the syn H atom on the amine group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.11 . The IUPAC name is 5-(3-bromophenyl)-2-pyridinamine .

Scientific Research Applications

Anticancer Activity

5-(3-Bromophenyl)pyridin-2-amine has been studied for its potential in cancer treatment. Researchers have synthesized analogs of this compound and tested their anticancer activity against various cancer cell lines. For instance, certain analogs demonstrated significant activity against CNS cancer cell line SNB-75 . These findings suggest that derivatives of 5-(3-Bromophenyl)pyridin-2-amine could be promising candidates for developing new anticancer drugs.

Molecular Docking Studies

Molecular docking studies are essential to understand the interaction between a drug candidate and its target protein. Compounds derived from 5-(3-Bromophenyl)pyridin-2-amine have been subjected to molecular docking to predict their binding affinities and modes of action . This application is crucial in the preclinical phase of drug development.

ADME Prediction

The pharmacokinetic properties of 5-(3-Bromophenyl)pyridin-2-amine derivatives, such as absorption, distribution, metabolism, and excretion (ADME), are predicted using in silico methods . This helps in identifying compounds with favorable profiles for further development.

Toxicity Prediction

Before advancing to clinical trials, it is vital to assess the toxicity of potential drug candidates. In silico toxicity prediction models are used to evaluate the safety of 5-(3-Bromophenyl)pyridin-2-amine derivatives . This step is critical to ensure that only safe compounds are considered for further testing.

Anti-inflammatory Activities

Pyrimidine derivatives, which can be synthesized from compounds like 5-(3-Bromophenyl)pyridin-2-amine, have shown anti-inflammatory activities . These compounds inhibit the expression and activities of key inflammatory mediators, making them potential candidates for anti-inflammatory drugs.

Synthesis of Novel Pyridine Derivatives

5-(3-Bromophenyl)pyridin-2-amine serves as a starting material for the synthesis of novel pyridine derivatives. These derivatives are obtained through palladium-catalyzed Suzuki cross-coupling reactions, which are valuable in medicinal chemistry for creating diverse chemical entities .

Mechanism of Action

5-(3-Bromophenyl)pyridin-2-amine is an adenosine kinase (AK) inhibitor . Inhibition of AK selectively increases adenosine concentrations at sites of tissue trauma and enhances the analgesic and anti-inflammatory actions of adenosine .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning” according to Sigma-Aldrich .

properties

IUPAC Name

5-(3-bromophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVJQWZYJECPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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